N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide
Description
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide core and a 2-amino-2-cyclopropylethyl substituent. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity.
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c12-9(8-5-6-8)7-13-19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,8-9,13H,5-7,12H2 |
InChI Key |
PAJDHMHWEYJMLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group can be formed by reacting the amine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist to specific receptors, modulating their activity.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Research Findings and Implications
- Physicochemical Properties : Cyclopropyl-containing sulfonamides like the target are hypothesized to exhibit improved metabolic stability compared to linear-chain analogs .
- Solubility : Hydroxy-containing analogs (e.g., ) may outperform the target in aqueous solubility, critical for oral bioavailability.
- Bioactivity : Bulky substituents (e.g., cycloheptyl in ) often reduce binding affinity but increase specificity for larger active sites.
Biological Activity
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by the following structural components:
- Cyclopropyl group : Contributes to the compound's rigidity and reactivity.
- Amino group : Imparts basicity and potential for hydrogen bonding.
- Nitro group : Often associated with biological activity, particularly in enzyme inhibition.
- Sulfonamide moiety : Known for antimicrobial properties.
Its molecular formula is with a molecular weight of approximately 285.32 g/mol .
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby interfering with metabolic pathways and signal transduction processes .
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways crucial for cellular functions .
Biological Activities
The biological activities of this compound have been investigated in several contexts:
1. Antimicrobial Activity
Research indicates that compounds with similar nitro and sulfonamide functionalities often exhibit antibacterial properties. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can range significantly depending on the specific structure and functional groups present .
2. Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. Its mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, similar compounds have demonstrated efficacy against breast cancer cell lines, leading to significant reductions in cell viability .
3. Anti-inflammatory Effects
The compound has potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This action may be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
Several studies highlight the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
